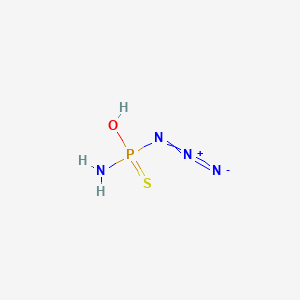

Phosphoramidazidothioic O-acid

説明

Phosphoramidazidothioic O-acid is an organophosphorus compound characterized by a phosphorus center bonded to an amido group (-NH₂), an azido group (-N₃), a thio group (=S), and a hydroxyl group (-OH) at the O-position. These compounds typically exhibit reactivity influenced by the sulfur substitution (thio group) and the presence of labile substituents like azides or amides, which dictate their applications in agrochemicals, pharmaceuticals, or chemical synthesis intermediates .

特性

CAS番号 |

25757-07-7 |

|---|---|

分子式 |

H3N4OPS |

分子量 |

138.09 g/mol |

InChI |

InChI=1S/H3N4OPS/c1-3-4-6(2,5)7/h(H3,2,5,7) |

InChIキー |

FIOFQVCUWVSCGE-UHFFFAOYSA-N |

正規SMILES |

NP(=S)(N=[N+]=[N-])O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Phosphoramidazidothioic O-acid typically involves the reaction of phosphorus trichloride with ammonia and hydrogen sulfide. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of Phosphoramidazidothioic O-acid may involve large-scale reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity levels of the final product.

化学反応の分析

Chemical Context and Structural Insights

Phosphoramidazidothioic O-acid likely combines a phosphoramidate backbone (P–N bond) with azide (–N₃) and thioic acid (–S–OH) functional groups. Key reaction mechanisms can be inferred from general phosphoramidate and sulfur-containing compound chemistry:

Phosphoramidate Reactivity

Phosphoramidates are synthesized via methods such as:

-

Salt elimination : Reacting phosphoryl halides with amines.

-

Oxidative cross-coupling : Using chlorinating agents (e.g., CCl₄) to activate P–O bonds for nucleophilic substitution with amines .

-

Azide routes : Substituting phosphoryl azides with amines or thiols .

Thioic Acid and Azide Reactivity

-

Thioic acids (–S–OH) may participate in redox reactions, forming disulfides or sulfonic acids.

-

Azide groups (–N₃) can undergo Staudinger reactions, Huisgen cycloadditions (click chemistry), or decompose to release nitrogen gas.

Inferred Reaction Pathways

Based on analogous systems, potential reactions include:

2.1. Nucleophilic Substitution

The phosphoryl center could react with nucleophiles (e.g., alcohols, amines):

Example : Reaction with methanol to form methoxy derivatives.

2.2. Redox Reactions

-

Azide reduction : Catalytic hydrogenation or phosphine treatment to convert –N₃ to –NH₂:

-

Thioic acid oxidation : Conversion to sulfonic acid (–SO₃H) via oxidizing agents like H₂O₂.

2.3. Thermal Decomposition

Azide groups may decompose exothermically, releasing nitrogen gas:

Data Gaps and Recommendations

No experimental data or literature on this specific compound were identified in the provided sources. To advance research:

科学的研究の応用

Phosphoramidazidothioic O-acid has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Phosphoramidazidothioic O-acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

Comparison with Similar Compounds

The following table compares Phosphoramidazidothioic O-acid with structurally related organophosphorus compounds, focusing on substituents, molecular formulas, CAS numbers, and applications. Data are derived from the provided evidence, with gaps noted where information is unavailable.

Key Structural and Functional Differences:

Substituent Diversity: Phosphoramidazidothioic O-acid is unique in combining an azido group (-N₃) with an amido group (-NH₂), which may confer explosive or high-energy properties absent in analogs like methidathion (focused on insecticidal activity) . Methylphosphonothioic O,O-acid lacks nitrogen-based substituents but features dual hydroxyl groups, enhancing its acidity compared to esters like O,O-diethyl phosphorochloridothioate .

Reactivity and Stability :

- Azido-containing compounds (e.g., hypothetical Phosphoramidazidothioic O-acid) are prone to decomposition under heat or light, unlike the more stable phosphoramidothioic acid esters (e.g., DMPA), which are designed for prolonged environmental persistence in herbicides .

- Thio groups (=S) increase nucleophilicity compared to oxo analogs, making compounds like methidathion more reactive toward acetylcholinesterase inhibition in pests .

Applications: Methidathion and DMPA are commercial agrochemicals, whereas methylphosphonothioic O,O-acid and O,O-diethyl phosphorochloridothioate serve as intermediates in organophosphorus synthesis .

Research Findings and Limitations

- Synthetic Routes : Phosphoramidothioic acids are often synthesized via nucleophilic substitution or Diels-Alder reactions, as seen in phosphorylated formaldehyde derivatives . However, azido group incorporation (as in Phosphoramidazidothioic O-acid) may require specialized methods like Staudinger reactions .

- Toxicity and Safety: Compounds like methidathion exhibit high mammalian toxicity (LD₅₀ ~25 mg/kg in rats) due to cholinesterase inhibition, a trait shared by many thio-phosphorus esters . In contrast, hydroxyl-bearing analogs (e.g., methylphosphonothioic O,O-acid) are less toxic but more corrosive .

- Data Gaps : Detailed spectroscopic data (e.g., IR, NMR) and thermodynamic properties (melting point, solubility) for Phosphoramidazidothioic O-acid are unavailable in the provided evidence, necessitating consultation with primary databases like PubChem or NIST .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。